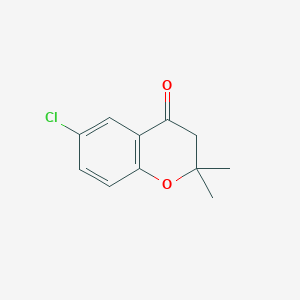![molecular formula C13H10F3NO2 B3024424 [6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol CAS No. 197847-95-3](/img/structure/B3024424.png)
[6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol
Vue d'ensemble
Description
[6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol: is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridyl ring via a methanol group
Mécanisme D'action
Target of Action
The primary targets of (6-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like many other organic compounds, it is likely to interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of (6-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol’s action are currently unknown. Understanding these effects requires extensive research, including in vitro studies with relevant cell lines and in vivo studies in suitable animal models .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol typically involves the introduction of the trifluoromethoxy group into the phenyl ring, followed by the attachment of the pyridyl ring and the methanol group. One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group. This can be achieved through various synthetic strategies, including the use of trifluoromethyl ethers and other fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and reagents to facilitate the trifluoromethoxylation process and subsequent attachment of the pyridyl and methanol groups .
Analyse Des Réactions Chimiques
Types of Reactions
[6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
[6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing fluorine.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethoxy-substituted phenyl and pyridyl derivatives, such as:
- [2-(Trifluoromethoxy)phenyl]methanol
- [4-(Trifluoromethoxy)phenyl]methanol
- [3-(Trifluoromethoxy)phenyl]methanol .
Uniqueness
The uniqueness of [6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol lies in its specific structural arrangement, which combines the trifluoromethoxy group with a pyridyl ring and a methanol group. This unique combination imparts distinct physicochemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Propriétés
IUPAC Name |
[6-[2-(trifluoromethoxy)phenyl]pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)19-12-4-2-1-3-10(12)11-6-5-9(8-18)7-17-11/h1-7,18H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRVJOXNOCXQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)CO)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647023 | |
| Record name | {6-[2-(Trifluoromethoxy)phenyl]pyridin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197847-95-3, 1203801-06-2 | |
| Record name | 6-[2-(Trifluoromethoxy)phenyl]-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197847-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {6-[2-(Trifluoromethoxy)phenyl]pyridin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B3024341.png)













